Cas no 851131-96-9 (N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
- F0599-0177
- AKOS024585942
- EU-0057939
- N-(2,5-dimethylphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
- 851131-96-9
- N-(2,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- N-(2,5-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
-
- インチ: 1S/C21H23N3OS/c1-14-5-6-17(4)19(12-14)23-20(25)13-26-21-22-7-8-24(21)18-10-15(2)9-16(3)11-18/h5-12H,13H2,1-4H3,(H,23,25)
- InChIKey: FRKOTHDSTDBCNS-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=C(C)C=CC=1C)=O)C1=NC=CN1C1C=C(C)C=C(C)C=1
計算された属性
- 精确分子量: 365.15618354g/mol
- 同位素质量: 365.15618354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 464
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.2Ų
- XLogP3: 4.9
N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0599-0177-2μmol |
N-(2,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-96-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0599-0177-20mg |
N-(2,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-96-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0599-0177-100mg |
N-(2,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-96-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0599-0177-2mg |
N-(2,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-96-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0599-0177-15mg |
N-(2,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-96-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0599-0177-50mg |
N-(2,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-96-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0599-0177-75mg |
N-(2,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-96-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0599-0177-1mg |
N-(2,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-96-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0599-0177-25mg |
N-(2,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-96-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0599-0177-5μmol |
N-(2,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
851131-96-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
7. Back matter
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamideに関する追加情報
Professional Introduction to N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 851131-96-9)
N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 851131-96-9, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense research interest. The molecular structure of this compound is characterized by a combination of aromatic rings, heterocyclic groups, and functional sulfanyl units, which contribute to its unique chemical properties and potential applications.
The N-(2,5-dimethylphenyl) moiety in the compound's name underscores its aromatic nature, derived from a benzene ring substituted with two methyl groups at the 2 and 5 positions. This substitution pattern enhances the stability and reactivity of the molecule, making it a versatile building block in organic synthesis. The presence of the 1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl group introduces a heterocyclic framework that is known for its biological activity. Imidazole derivatives are widely recognized for their role in various pharmacological applications, including antifungal, antibacterial, and anti-inflammatory properties.
The central acetamide functional group in the compound's structure plays a crucial role in modulating its biological activity. Acetamides are commonly found in bioactive molecules due to their ability to interact with biological targets such as enzymes and receptors. The sulfanyl (-S-) group attached to the imidazole ring further enhances the compound's potential for biological interaction. This group can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to biological targets with high specificity.
Recent advancements in pharmaceutical research have highlighted the importance of multifunctional compounds that can address multiple therapeutic targets simultaneously. N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide exemplifies this trend by integrating several pharmacophoric elements into a single molecular framework. Such multifunctional design has been shown to improve drug efficacy and reduce side effects by targeting multiple pathways or receptors involved in disease mechanisms.
In vitro studies have demonstrated the potential of this compound as an inhibitor of various enzymes and receptors relevant to human health. For instance, preliminary research suggests that it may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation pathways. Additionally, the compound's ability to interact with specific receptors has been explored in models of neurological disorders, where imidazole derivatives have shown promise.
The synthesis of N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide involves a series of well-defined chemical transformations that highlight the expertise required in modern organic synthesis. Key steps include the formation of the imidazole ring through condensation reactions, followed by functionalization with the sulfanyl group and subsequent attachment to the acetamide moiety. These synthetic strategies require precise control over reaction conditions to ensure high yield and purity.
The development of new synthetic methodologies has been instrumental in facilitating access to complex molecules like this one. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of intricate molecular architectures. These advances have not only streamlined the synthesis process but also opened up new possibilities for drug discovery and development.
The pharmacological profile of N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide is still under investigation, but preliminary findings suggest promising applications in therapeutic areas such as pain management and neuroprotection. The compound's ability to modulate multiple biological pathways makes it an attractive candidate for developing novel therapeutics that can address complex diseases more effectively than single-target drugs.
In conclusion, N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure combines aromatic stability with functional groups known for their biological activity. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
851131-96-9 (N-(2,5-dimethylphenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide) Related Products
- 898750-58-8(3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 155862-90-1(N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)
- 2198584-35-7(6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one)
- 113744-24-4(Pyridine, 2-(4-bromophenyl)-5-methyl-)
- 893933-05-6(3-(3-methylphenyl)-6-2-oxo-2-(pyrrolidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)
- 1525498-13-8(2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)
- 20328-15-8(3-Methylisoxazole-4-carboxylic Acid Ethyl Ester)




